

what are the chemical properties of 4-Amino-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethyl)pyridine

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An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, dramatically influences the molecule's electronic properties, basicity, and lipophilicity.^[1] These characteristics make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of **4-Amino-3-(trifluoromethyl)pyridine**, with a focus on data relevant to pharmaceutical research and development.

Core Chemical Properties

4-Amino-3-(trifluoromethyl)pyridine, also known as 3-(trifluoromethyl)pyridin-4-amine, is a stable, solid compound under standard conditions.^{[2][3]} Its key identifiers and properties are summarized below.

General Information

Property	Value	Reference
CAS Number	387824-61-5	[2] [3] [4] [5]
Molecular Formula	C ₆ H ₅ F ₃ N ₂	[2] [3] [5] [6]
Molecular Weight	162.11 g/mol	[2] [3] [5]
IUPAC Name	3-(trifluoromethyl)pyridin-4-amine	[2]
Synonyms	3-Trifluoromethyl-4-pyridinamine	[5]
InChI	InChI=1S/C6H5F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h1-3H, (H2,10,11)	[2] [6]
SMILES	C1=CN=CC(=C1N)C(F)(F)F	[2] [6]

Physical and Chemical Data

Property	Value	Reference
Appearance	White to light yellow crystal/powder	[2]
Melting Point	98-102 °C	[2]
Boiling Point	330.8 °C at 760 mmHg	[2]
Density	1.366 g/cm ³	[2]
Predicted XlogP	1.1	[6]
Storage	Sealed in a dry environment at room temperature	[5]

Note: Experimental pKa and detailed solubility data are not readily available in the cited literature.

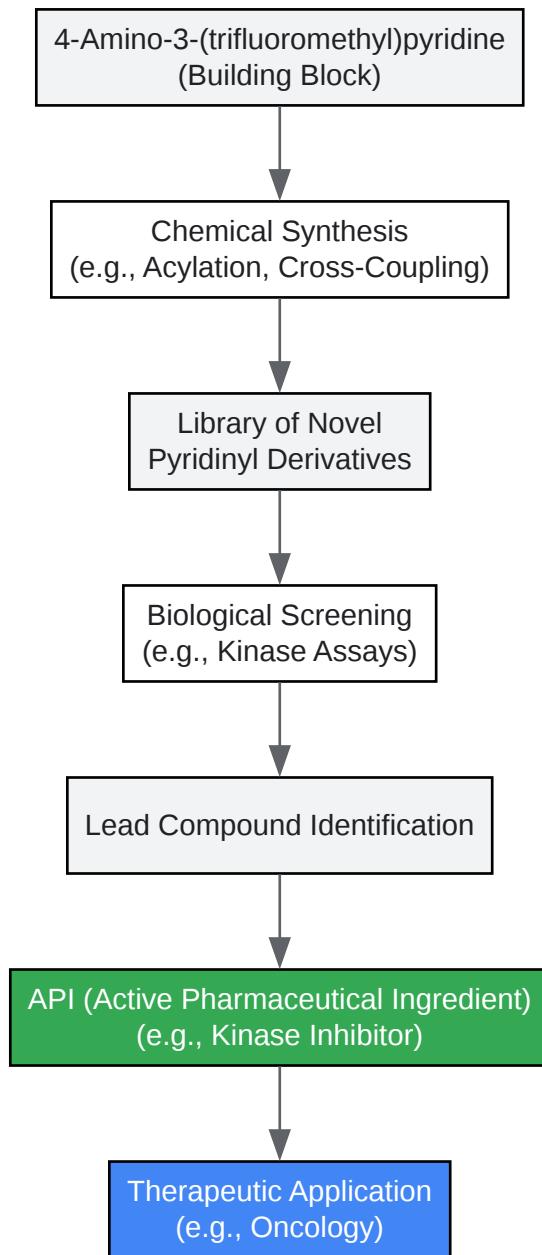
Reactivity and Applications in Synthesis

The chemical reactivity of **4-Amino-3-(trifluoromethyl)pyridine** is dictated by the interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyridine ring. The trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted aminopyridines.

This compound serves as a crucial intermediate in the synthesis of more complex molecules. It is cited as a reactant for preparing pyridinyl salicylamides, which have shown antimycobacterial activity.[2] More broadly, the aminotrifluoromethylpyridine scaffold is a key structural motif in modern agrochemicals and pharmaceuticals.[1][7] For instance, the isomeric 4-Amino-2-(trifluoromethyl)pyridine is a known building block for naporafenib, a RAF inhibitor used in cancer therapy, and for developing oral checkpoint kinase inhibitors for immunotherapy.[8][9]

The logical workflow for utilizing such a building block in drug discovery is illustrated below.

Logical Workflow: From Building Block to Therapeutic Application

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Caption: Workflow for drug discovery using a substituted aminopyridine.

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Amino-3-(trifluoromethyl)pyridine** are not widely published. However, a general method for the synthesis of the related isomer, 2-trifluoromethyl-4-aminopyridine, can serve as a representative protocol. This procedure involves the catalytic hydrogenation of a nitro-precursor.

Representative Synthesis of an Aminotrifluoromethylpyridine

This protocol is adapted from the synthesis of 2-trifluoromethyl-4-aminopyridine.^[8]

Reaction: Catalytic hydrogenation of 4-Nitro-2-trifluoromethylpyridine-N-oxide to 4-Amino-2-trifluoromethylpyridine.

Materials:

- 4-Nitro-2-trifluoromethylpyridine-N-oxide (starting material)
- Anhydrous Ethanol (solvent)
- 10% Palladium on Carbon (catalyst)
- Argon or Nitrogen (inert gas)
- Hydrogen gas

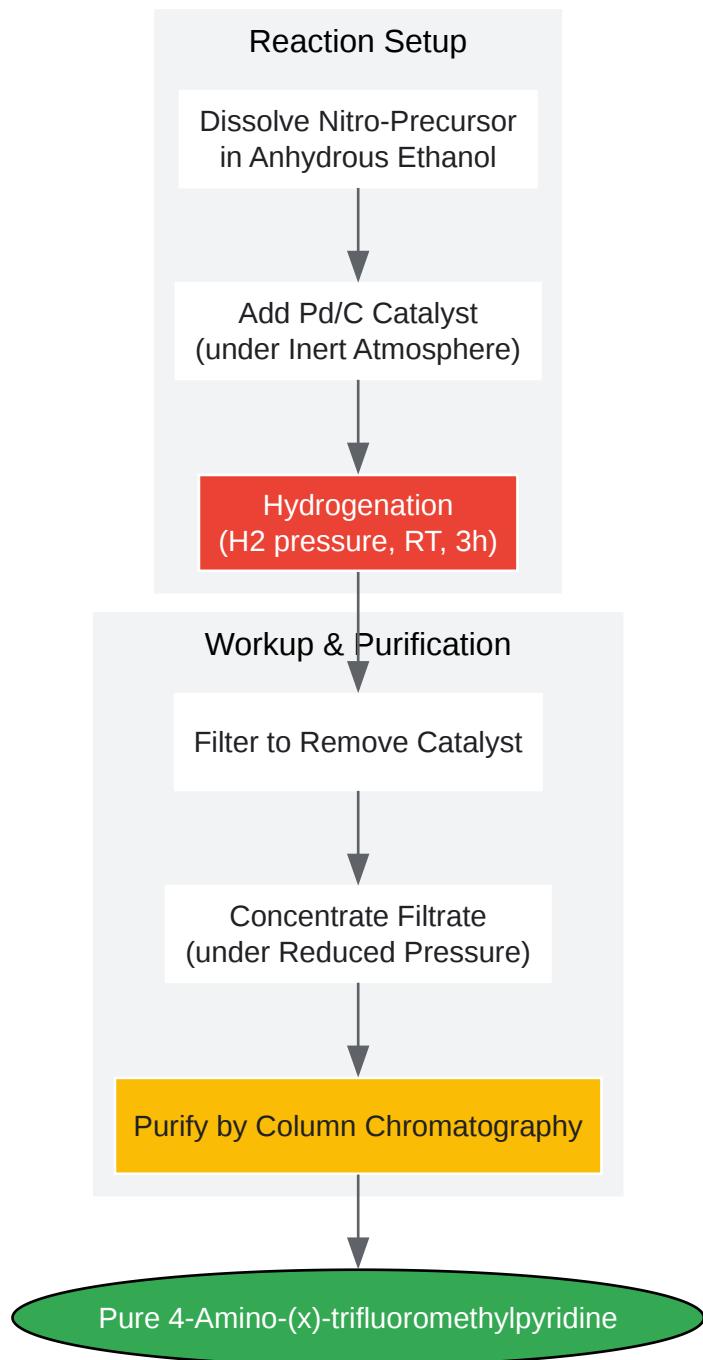
Procedure:

- Dissolve the nitro-precursor compound in anhydrous ethanol at room temperature in a reaction vessel suitable for hydrogenation.
- Under an inert atmosphere (e.g., argon), add the 10% palladium on carbon catalyst to the solution.
- Pressurize the reaction vessel with hydrogen gas (e.g., to 5 bar).
- Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours) or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

- Upon completion, carefully depressurize the vessel and purge with an inert gas.
- Filter the reaction mixture through a depth filter (e.g., Celite) to remove the palladium catalyst, and wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a dichloromethane/methanol mixture) to yield the final product.

The general workflow for this synthesis is depicted in the following diagram.

General Synthesis Protocol Workflow

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Caption: Workflow for the catalytic hydrogenation of a nitro-pyridine.

Spectroscopic Data

While specific, experimentally verified spectra for **4-Amino-3-(trifluoromethyl)pyridine** are not available in the searched literature, general principles of NMR and IR spectroscopy can be used to predict its spectral characteristics.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the positions relative to the amino and trifluoromethyl groups. An additional, likely broad, signal would correspond to the amine (-NH₂) protons.[10]
- ¹³C NMR: The carbon NMR would display six unique signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
- IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching bands would also be prominent. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[11]

Safety and Handling

As with any laboratory chemical, **4-Amino-3-(trifluoromethyl)pyridine** should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound was not retrieved, related aminopyridine compounds can be toxic if swallowed and may cause eye irritation.[8][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

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